顺式-1,4-二丁酰氧基-2-丁烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

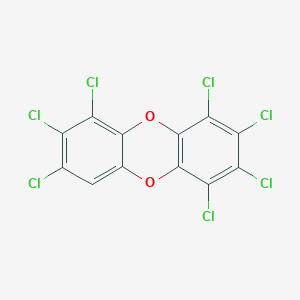

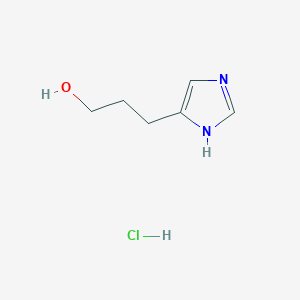

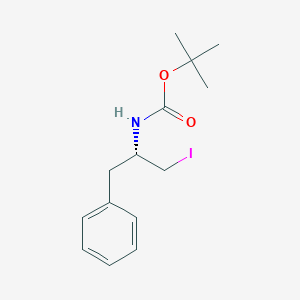

The compound cis-1,4-Dibutyryloxy-2-butene is a derivative of butadiene, which is a conjugated diene and an important industrial chemical used in the production of synthetic rubbers and polymers. The cis configuration indicates that the substituents on the double bond are on the same side, which can influence the physical and chemical properties of the compound.

Synthesis Analysis

The synthesis of cis-1,4-Dibutyryloxy-2-butene-related compounds involves various chemical reactions. For instance, the reaction of a disilyne compound with cis- and trans-butenes produced cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes, which proceeded in a stereospecific manner . Additionally, cis-2,3-Epoxybutane-1,4-diol, a related compound, was synthesized by epoxidation of commercially available cis-2-butene-1,4-diol . These methods demonstrate the reactivity of butene derivatives and their potential to be transformed into various functionalized products.

Molecular Structure Analysis

The molecular structure of related cis-1,4-dichloro-2-butene has been determined by gas phase electron diffraction, revealing that the molecules exist predominantly in a form where one of the carbon-chlorine bonds nearly eclipses the C=C bond while the other carbon-chlorine bond rotates away . This information about a closely related molecule can provide insights into the structural aspects of cis-1,4-Dibutyryloxy-2-butene.

Chemical Reactions Analysis

The reactivity of butene derivatives can be complex. For example, the reaction of disilyne with butenes resulted in a formal [1 + 2] cycloaddition to give a silacyclopropyl-silylene intermediate, followed by ring expansion to produce the final product . This indicates that cis-1,4-Dibutyryloxy-2-butene may also undergo various addition reactions, potentially leading to a range of products depending on the reactants and conditions used.

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-1,4-Dibutyryloxy-2-butene can be inferred from studies on similar compounds. For instance, detailed molecular dynamics simulations of cis-1,4-poly(butadiene) have provided insights into the dynamic properties such as segmental and terminal relaxation properties, and self-diffusion coefficients . The crystal structure of cis-1,4-poly(2,3-dimethyl-1,3-butadiene) has been elucidated using molecular mechanics and WAXS, which can help predict the chain conformation and crystal structure of related polymers . These studies suggest that the physical properties of cis-1,4-Dibutyryloxy-2-butene would be influenced by its molecular weight and temperature, among other factors.

科学研究应用

遗传毒性潜力和DNA相互作用

顺式-1,4-二丁酰氧基-2-丁烯及其异构体已被研究其与DNA成分的相互作用。特别是,顺式-1,4-二氧代-2-丁烯是一种相关化合物,已被研究其与2'-脱氧核苷反应,形成非对映异构的恶二唑双环(3.3.0)八亚胺加合物。这些研究强调了呋喃代谢物和DNA中脱氧核糖氧化产物的遗传毒性潜力,强调了这些化合物在了解DNA损伤机制和在致癌作用中的潜在意义 (Bohnert, Gingipalli, & Dedon, 2004).

立体化学研究

对异构形式的研究,例如顺式和反式-2-丁烯,揭示了立体化学动力学和瓦尔登反转,有助于我们理解分子结构和反应。这在制药和材料科学等领域至关重要,在这些领域中,化合物的结构可以极大地改变其性质和应用 (Wilson & Lucas, 1936).

客体构象和纯化技术

丁二烯的顺式异构体在研究金属有机骨架中的客体构象中至关重要,揭示了选择性吸附和解吸机制的见解。这项研究在开发工业应用的高效纯化工艺中特别相关,例如在聚合物生产行业 (Liao et al., 2017).

催化反应和聚合

顺式-1,4-二丁酰氧基-2-丁烯和相关的异构体在研究催化反应中发挥了重要作用,例如氢化过程和聚合反应。这些研究有助于工业化学,特别是在合成具有特定性质的材料和化学品方面 (Musolino et al., 2003; Racanelli & Porri, 1970; Tanielyan et al., 2010).

安全和危害

The safety data sheet for a related compound, cis-1,4-Dibenzyloxy-2-butene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

属性

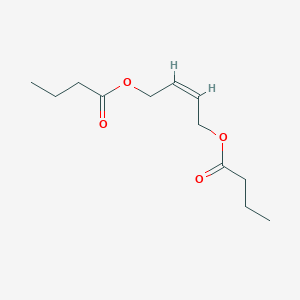

IUPAC Name |

[(Z)-4-butanoyloxybut-2-enyl] butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJKSGMVEHGEKF-WAYWQWQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC=CCOC(=O)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC/C=C\COC(=O)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-1,4-Dibutyryloxy-2-butene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)